![molecular formula C22H20FN5O3 B2487413 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide CAS No. 922082-46-0](/img/structure/B2487413.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . It is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression can cause cancer . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Synthesis Analysis
The synthesis of this compound involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves coupling with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate through the Buchwald–Hartwig reaction to produce intermediate 16 or 22, respectively . The palladium-catalyzed Miyaura borylation reaction and Suzuki reaction were performed in one pot by sequence to produce intermediate 18 or 24 .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrazolo[3,4-b]pyridin ring with a fluorine substitution at the 5 position and a 2-fluorobenzyl group attached to the 1 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Buchwald–Hartwig reaction, the Miyaura borylation reaction, and the Suzuki reaction .Applications De Recherche Scientifique
Nanoformulations
The compound has been used in the creation of stable nanosuspensions . These nanosuspensions are used in the formulation of poorly water-soluble drug candidates, which have increased tremendously over the past few decades . The nanosuspensions improve the dissolution behavior of these drug candidates, thereby enhancing their bioavailability .
Protein Kinase Inhibitors
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticancer Agents
The compound has been used in the synthesis of novel series of pyrido[2,3-d]pyrimidine derivatives bearing different heterocyclic and aryl moieties . These derivatives have shown promising results as selective and efficacious antimicrobial and anticancer agents .
Collagen Synthesis Inhibition
The compound has been used in the development of drugs that inhibit collagen synthesis . This is particularly useful in the treatment of conditions such as liver fibrosis, where there is an overproduction of collagen .
Pharmaceutical Compositions
The compound has been used in the creation of pharmaceutical compositions in solid form made from nanosuspensions . These compositions are used in the treatment of various conditions, improving the efficacy of the active pharmaceutical ingredients .
Cell Growth Regulation
As a protein kinase inhibitor, the compound plays a crucial role in cell growth regulation . By inhibiting protein kinases, it can control the growth, differentiation, and migration of cells .
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos), which is an important therapeutic approach to target neurodegenerative disorders . These inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency, as well as high isoform selectivity .
Biochemical Pathways
Similar compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt), which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have been designed to combine a more pharmacokinetically favorable head with promising structural components from previous inhibitors . These compounds showed good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activity against various viruses .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-17-7-4-6-15(11-17)21(29)24-9-10-28-20-18(12-26-28)22(30)27(14-25-20)13-16-5-2-3-8-19(16)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUDHNSPYOJLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
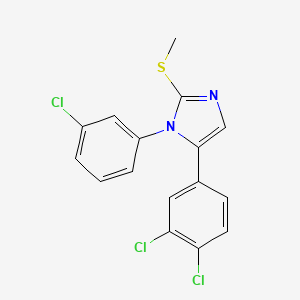
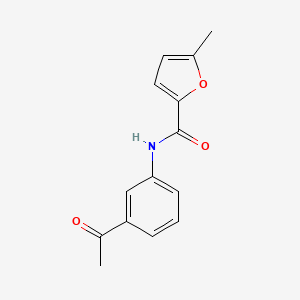
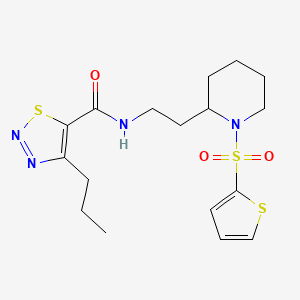
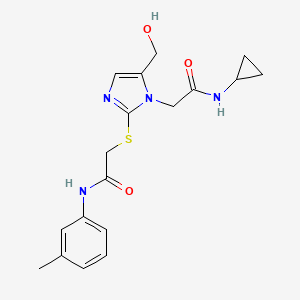
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
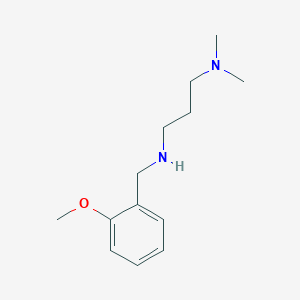
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)


![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)